molecular formula C8H10N2O B13793345 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI)

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI)

Katalognummer: B13793345
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: FAMMEDPFYNAJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a methanamine group, and an N-oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-pyridinemethanamine with ethylidene reagents in the presence of an oxidizing agent to form the N-oxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in further oxidation reactions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 4-pyridinemethanamine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in redox reactions, while the methanamine group can form bonds with various biomolecules. These interactions can affect cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Pyridinemethanamine: Lacks the N-oxide group, making it less reactive in oxidation reactions.

    N-Ethylidene-4-pyridinemethanamine: Similar structure but without the N-oxide group.

    4-Pyridinemethanamine,N-methylidene-,N-oxide: Similar structure with a different alkylidene group.

Uniqueness

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is unique due to its combination of a pyridine ring, methanamine group, and N-oxide functional group. This combination imparts distinctive chemical properties, making it valuable in various research applications.

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

N-[(1-oxidopyridin-1-ium-4-yl)methyl]ethanimine

InChI

InChI=1S/C8H10N2O/c1-2-9-7-8-3-5-10(11)6-4-8/h2-6H,7H2,1H3

InChI-Schlüssel

FAMMEDPFYNAJSA-UHFFFAOYSA-N

Kanonische SMILES

CC=NCC1=CC=[N+](C=C1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.